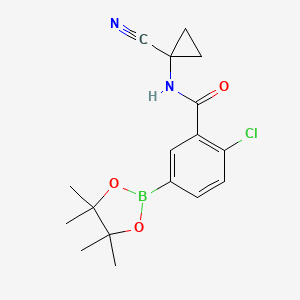

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

The compound with the chemical formula CC1©OB(OC1©C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 is a complex organic molecule

Propriétés

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BClN2O3/c1-15(2)16(3,4)24-18(23-15)11-5-6-13(19)12(9-11)14(22)21-17(10-20)7-8-17/h5-6,9H,7-8H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQOUPIKKYCNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3(CC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787297-57-7 | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the boronic ester and the introduction of the cyano and chloro groups. One common method involves the reaction of a suitable boronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester. The aromatic ring can be functionalized with the cyano and chloro groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Primary amines.

Substitution: Substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of this compound depends on its specific application. In organic synthesis, the boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. In biological systems, the cyano group can interact with specific enzymes or receptors, modulating their activity. The chloro group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Similar boronic ester group but lacks the cyano and chloro groups.

Benzonitrile: Contains a cyano group but lacks the boronic ester and chloro groups.

Chlorobenzene: Contains a chloro group but lacks the boronic ester and cyano groups.

Uniqueness

This compound is unique due to the presence of all three functional groups (boronic ester, cyano, and chloro) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.

Activité Biologique

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

This complex structure contributes to its unique properties and interactions with biological systems.

Biological Activity Overview

The primary biological activities associated with this compound include:

- Insecticidal Activity : The compound is classified as an acaricide and insecticide belonging to the isoxazoline class. It exhibits potent activity against various pest species, making it suitable for agricultural applications .

- Antitumor Potential : Preliminary studies have indicated that compounds with similar structural motifs may exhibit antitumor properties. Research has shown that modifications in the benzamide structure can enhance selectivity and potency against specific cancer cell lines .

The biological activity of 2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is believed to involve the following mechanisms:

- Inhibition of Neurological Pathways in Insects : As an isoxazoline derivative, it likely acts by inhibiting the GABA-gated chloride channels in insects, leading to paralysis and death .

- Potential HDAC Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and are significant targets in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Insecticidal | Effective against various pest species | |

| Antitumor | Potential HDAC inhibition; selective cytotoxicity | |

| Mechanism of Action | GABA receptor inhibition in insects |

Case Studies

- Insecticidal Efficacy : A study demonstrated that 2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide showed significant efficacy against common agricultural pests. The compound was tested under field conditions and exhibited a high mortality rate among target species within 48 hours of exposure.

- Antitumor Activity : In vitro studies on human cancer cell lines revealed that structural analogs of this compound displayed IC50 values in the low micromolar range. For example, a derivative showed an IC50 of 1.30 μM against HepG2 cells, indicating substantial potential for further development as an anticancer agent .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of this benzamide derivative requires precise control of temperature (typically 60–80°C), pH (neutral to slightly basic), and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reactivity. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediates are formed before proceeding to subsequent steps. Post-synthesis purification often involves column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the presence of key functional groups, such as the cyclopropyl cyanide and dioxaborolane moieties. Mass spectrometry (MS) provides molecular weight confirmation. Additional validation via infrared (IR) spectroscopy can identify characteristic absorptions (e.g., C≡N stretch at ~2200 cm⁻¹ and B-O bonds at ~1350 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during cross-coupling applications of the dioxaborolane group?

The dioxaborolane moiety is prone to hydrolysis under acidic or aqueous conditions. To avoid this, Suzuki-Miyaura coupling reactions should use anhydrous solvents (e.g., DMF or THF) and palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that stabilize the active catalytic species. Pre-activation of the boronate ester via mild bases (e.g., K₂CO₃) enhances reactivity. Competing protodeboronation can be minimized by maintaining a nitrogen atmosphere and avoiding prolonged reaction times .

Q. How do structural modifications to the cyclopropyl or benzamide groups influence biological activity?

Replacing the cyclopropyl cyanide group with bulkier substituents (e.g., fluorinated cyclobutyl groups) alters steric effects, potentially enhancing binding to enzyme active sites. Modifications to the benzamide’s chloro-substitution pattern (e.g., moving from 2-chloro to 3-chloro) can impact solubility and membrane permeability. Systematic structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) are critical for identifying pharmacophores. Comparative data from analogs like 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide highlight the importance of electronic effects on bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in enzyme inhibition studies) may arise from differences in assay conditions (e.g., pH, temperature, or protein concentration). Standardize protocols using reference inhibitors and validate results across multiple cell lines or enzymatic isoforms. For example, if anticancer activity varies between studies, confirm the compound’s stability in cell culture media via LC-MS and rule out off-target effects using siRNA knockdowns or competitive binding assays .

Q. What analytical methods are recommended for studying degradation pathways under physiological conditions?

Simulate physiological conditions (pH 7.4, 37°C) in buffered solutions and monitor degradation via HPLC-MS. Accelerated stability studies under oxidative (H₂O₂) or photolytic (UV light) stress identify vulnerable functional groups. For example, the dioxaborolane group may hydrolyze to boronic acid, which can be quantified using ion chromatography. Mass balance studies ensure degradation products are fully characterized .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected peaks in deuterated solvents?

Deuterated DMSO or CDCl₃ may interact with the cyanocyclopropyl group, causing signal splitting or shifts. For accurate assignments, compare spectra across multiple solvents (e.g., D₂O vs. CDCl₃) and use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Residual protonated solvent peaks (e.g., H₂O in DMSO-d₆) can also obscure signals; ensure thorough drying of samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.